molecular formula C10H15N3O3 B14448930 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol CAS No. 73010-41-0

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol

Cat. No.: B14448930
CAS No.: 73010-41-0
M. Wt: 225.24 g/mol
InChI Key: QYSNHGXSJJHUGV-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is a compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol typically involves the reaction of 4-nitroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar structure but lacks the nitro group.

    4-Nitroaniline: Contains the nitro group but lacks the ethanolamine moiety.

    N-(2-Hydroxyethyl)ethylenediamine: Similar structure but with different substitution patterns.

Uniqueness

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is unique due to the presence of both the nitro group and the ethanolamine moiety, which imparts distinct chemical properties and reactivity

Properties

CAS No.

73010-41-0

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-[N-(2-aminoethyl)-4-nitroanilino]ethanol

InChI

InChI=1S/C10H15N3O3/c11-5-6-12(7-8-14)9-1-3-10(4-2-9)13(15)16/h1-4,14H,5-8,11H2

InChI Key

QYSNHGXSJJHUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCN)CCO)[N+](=O)[O-]

Origin of Product

United States

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